molecular formula C20H16Cl2N4O2 B10978894 1,1'-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea]

1,1'-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea]

Katalognummer B10978894
Molekulargewicht: 415.3 g/mol
InChI-Schlüssel: OKHFNYRQLDAHPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea] is a synthetic organic compound characterized by the presence of two urea groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea] typically involves the reaction of 1,3-diaminobenzene with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{1,3-diaminobenzene} + 2 \text{(4-chlorophenyl isocyanate)} \rightarrow \text{1,1’-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea]} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1’-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea] involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1’-Biphenyl-4,4’-diylbis[3-(4-chlorophenyl)urea]
  • 1,1’-Benzene-1,4-diylbis[3-(4-chlorophenyl)urea]
  • 1,1’-Benzene-1,2-diylbis[3-(4-chlorophenyl)urea]

Uniqueness

1,1’-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea] is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of two urea groups and chlorophenyl substituents also contributes to its distinct properties compared to similar compounds.

Eigenschaften

Molekularformel

C20H16Cl2N4O2

Molekulargewicht

415.3 g/mol

IUPAC-Name

1-(4-chlorophenyl)-3-[3-[(4-chlorophenyl)carbamoylamino]phenyl]urea

InChI

InChI=1S/C20H16Cl2N4O2/c21-13-4-8-15(9-5-13)23-19(27)25-17-2-1-3-18(12-17)26-20(28)24-16-10-6-14(22)7-11-16/h1-12H,(H2,23,25,27)(H2,24,26,28)

InChI-Schlüssel

OKHFNYRQLDAHPL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.